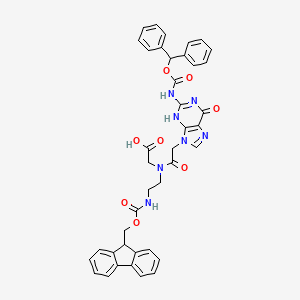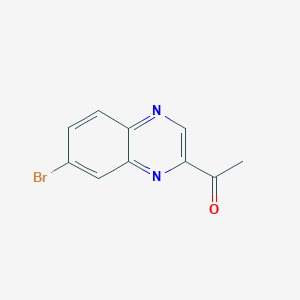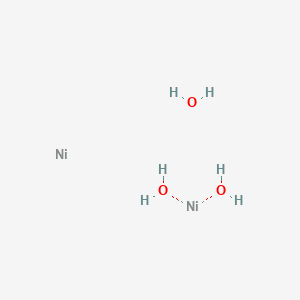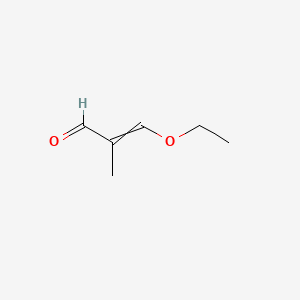
Telluric acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Telluric acid dihydrate is used in the preparation of tellurium nanorods through hydrazine-driven reduction, which finds application in solar cells, thermoelectric, and topological insulators . It is also involved in the preparation of tellurium metal by reacting with the solution of potassium thiocyanate .
Synthesis Analysis
Telluric acid can be prepared by oxidizing tellurium metal or by calcining tellurium dioxide with ammonium persulfate . Another method involves the oxidation of tellurium or tellurium dioxide with a powerful oxidizing agent such as hydrogen peroxide, chromium trioxide, or sodium peroxide .Molecular Structure Analysis
The chemical formula of telluric acid is H6TeO6 . Each molecule of telluric acid contains six hydrogen atoms, one tellurium atom, and six oxygen atoms . The presence of hydrogen atoms contributes to its acidic nature . It contains the TeO6^6- form of the tellurate ion .Chemical Reactions Analysis
Telluric acid is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts . Reaction with diazomethane gives the hexamethyl ester, Te(OCH3)6 .Physical And Chemical Properties Analysis
Telluric acid has a crystalline structure and presents a visually striking white or colorless appearance . The molar mass of telluric acid is around 229.68 g/mol, which is relatively high compared to other acids . It also exhibits the unusual property of sublimation when heated, transitioning directly from a solid to a gas without first becoming a liquid .科学的研究の応用
Preparation of Tellurium Nanorods
Telluric acid dihydrate is used in the preparation of tellurium nanorods through hydrazine-driven reduction . These nanorods find applications in several areas:
Solar Cells: The tellurium nanorods are used in solar cells . They enhance the efficiency of these cells by improving their ability to absorb and convert sunlight into electricity.
Thermoelectric Devices: Tellurium nanorods are also used in thermoelectric devices . These devices convert temperature differences into electric voltage or use electric voltage to create temperature differences.
Topological Insulators: Topological insulators are materials that behave as insulators in their interior but whose surface contains conducting states . Tellurium nanorods are used in the creation of these insulators.
Preparation of Tellurium Metal
Telluric acid dihydrate is involved in the preparation of tellurium metal by reacting with the solution of potassium thiocyanate . This process is crucial in the production of various tellurium-based compounds.
Oxidation of Tellurium
Telluric acid dihydrate plays a crucial role in the oxidation of tellurium to form tellurates . This process involves the reaction of telluric acid dihydrate with a metal, such as lead (Pb), in the presence of an acidic solution.
Biomedical Applications
Tellurium, in its nanoscale form, has shown promising applications in nanomedicine . These include:
Antibacterial Agents: Tellurium-based compounds have been found to have antibacterial properties . They can be used to fight bacterial infections, making them potential candidates for the development of new antibiotics.
Anticancer Agents: Tellurium compounds have also shown potential as anticancer agents . They can be used to inhibit the growth of cancer cells, providing a new approach to cancer treatment.
Imaging Agents: Tellurium-based compounds can be used as imaging agents in biomedical research . They can help visualize biological processes, aiding in the diagnosis and treatment of diseases.
作用機序
Target of Action
Telluric acid dihydrate primarily targets the synthesis of tellurium-based compounds . These compounds are known for their semiconducting behavior, making them useful in electronic devices .
Mode of Action
Telluric acid dihydrate is a weak acid that fully ionizes in solution . It reacts with strong bases to form tellurate salts and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is also used as a tellurium source in the synthesis of oxidation catalysts .
Biochemical Pathways
Telluric acid dihydrate has been shown to affect the Toll-like receptor-4 (TLR4) cascade, phosphoinositide 3-kinase (PI3K)/Akt axis, and nuclear erythroid-related factor-2 (Nrf-2) pathway . These pathways play crucial roles in inflammation and oxidative stress responses.
Pharmacokinetics
It is known that the compound exhibits the unusual property of sublimation when heated, transitioning directly from a solid to a gas without first becoming a liquid . This could potentially impact its bioavailability.
Result of Action
Telluric acid dihydrate has been used in research as a precursor for the synthesis of tellurium-based compounds . Some of these compounds exhibit semiconducting behavior, making them useful in electronic devices . In addition, telluric acid and its salts, tellurates, are known for their powerful oxidizing properties .
Action Environment
Environmental factors such as temperature can influence its stability, as it can sublimate when heated .
Safety and Hazards
Telluric acid dihydrate is harmful by inhalation and if swallowed. It is irritating to skin, eyes, and the respiratory tract . It causes mild to moderate irritation of the eyes and mild irritation of the skin . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Telluric acid dihydrate is used in the preparation of tellurium nanorods through hydrazine-driven reduction, which finds application in solar cells, thermoelectric, and topological insulators . It is also involved in the preparation of tellurium metal by reacting with the solution of potassium thiocyanate . These applications suggest potential future directions in the fields of energy production and materials science.
特性
IUPAC Name |
telluric acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYUGZHEVVXOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O[Te](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O6Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telluric acid dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8113548.png)
![2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8113553.png)
![N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine](/img/structure/B8113558.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)





![Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)